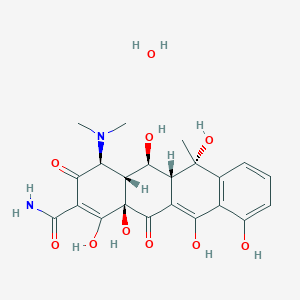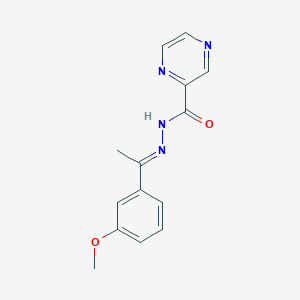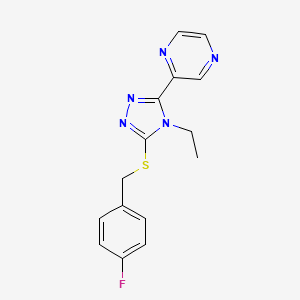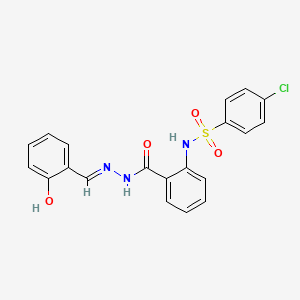
Oxytetracycline dihydrate sigmaultra
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytetracycline, Pharmaceutical Secondary Standard; Certified Reference Material, is a broad-spectrum antibiotic widely used in veterinary medicine. It is known for its ability to inhibit protein synthesis in both gram-positive and gram-negative bacteria. This compound is often used as a pharmaceutical reference standard for quality control in pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxytetracycline is synthesized through a complex fermentation process involving the bacterium Streptomyces rimosus. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to isolate the oxytetracycline .
Industrial Production Methods
In industrial settings, oxytetracycline is produced by large-scale fermentation. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Oxytetracycline undergoes several types of chemical reactions, including:
Oxidation: Oxytetracycline can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups in oxytetracycline.
Substitution: Substitution reactions can occur at various positions on the oxytetracycline molecule.
Common Reagents and Conditions
Common reagents used in the reactions of oxytetracycline include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various degradation products and modified oxytetracycline derivatives. These products can have different biological activities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Oxytetracycline has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Used in the development of new antibiotics and in studies of bacterial infections.
Wirkmechanismus
Oxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the A site of the ribosome. This action inhibits the elongation of the peptide chain, effectively stopping protein synthesis. The binding of oxytetracycline to the ribosome is reversible .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: A tetracycline antibiotic with a broader spectrum of activity and better tissue penetration.
Uniqueness
Oxytetracycline is unique due to its specific spectrum of activity and its use in veterinary medicine. It is particularly effective against a wide range of bacterial infections in animals, making it a valuable tool in veterinary practice .
Eigenschaften
Molekularformel |
C22H26N2O10 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1 |
InChI-Schlüssel |
IJKBSHGSRCMPQD-IFLJXUKPSA-N |
Isomerische SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Kanonische SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)
![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)

![2-(3,5-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15086463.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide](/img/structure/B15086490.png)




![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15086507.png)
